molecular formula C7HClF4O2 B13691590 2,3,5,6-Tetrafluorophenyl Chloroformate

2,3,5,6-Tetrafluorophenyl Chloroformate

Cat. No.: B13691590
M. Wt: 228.53 g/mol
InChI Key: HRBHUPQNDWIYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluorophenyl Chloroformate is an organic compound widely used in organic synthesis and chemical research. It is known for its reactivity and stability, making it a valuable reagent in various chemical processes. The compound is characterized by the presence of four fluorine atoms on the phenyl ring and a chloroformate group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorophenyl Chloroformate typically involves the reaction of 2,3,5,6-tetrafluorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H2F4OH+COCl2C6H2F4OCOCl+HClC_6H_2F_4OH + COCl_2 \rightarrow C_6H_2F_4OCOCl + HCl C6​H2​F4​OH+COCl2​→C6​H2​F4​OCOCl+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is maintained at a low level to control the reaction rate and avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorophenyl Chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3,5,6-tetrafluorophenol and carbon dioxide.

    Esterification: It reacts with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are typically used to dissolve the reactants and facilitate the reaction.

    Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate and yield.

Major Products

The major products formed from the reactions of this compound include:

    Carbamates: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carbonates: Formed by the reaction with diols.

Scientific Research Applications

2,3,5,6-Tetrafluorophenyl Chloroformate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for labeling and crosslinking studies.

    Medicine: It is used in the development of drug delivery systems and prodrugs, where the chloroformate group acts as a protective group or a linker.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorophenyl Chloroformate involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The presence of fluorine atoms on the phenyl ring enhances the reactivity of the chloroformate group, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

2,3,5,6-Tetrafluorophenyl Chloroformate can be compared with other similar compounds, such as:

    2,3,5,6-Tetrafluorophenol: This compound lacks the chloroformate group and is less reactive towards nucleophiles.

    Phenyl Chloroformate: This compound lacks the fluorine atoms on the phenyl ring, resulting in different reactivity and stability.

    2,3,5,6-Tetrafluorobenzoyl Chloride: This compound has a benzoyl chloride group instead of a chloroformate group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of fluorine atoms and the chloroformate group, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

Molecular Formula

C7HClF4O2

Molecular Weight

228.53 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) carbonochloridate

InChI

InChI=1S/C7HClF4O2/c8-7(13)14-6-4(11)2(9)1-3(10)5(6)12/h1H

InChI Key

HRBHUPQNDWIYTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.